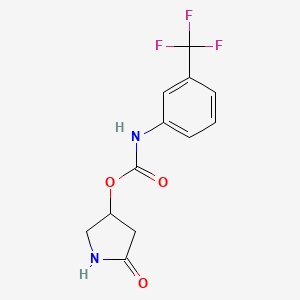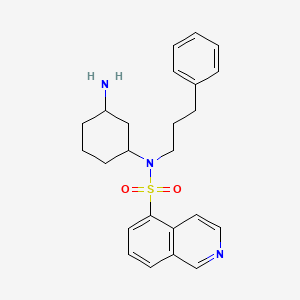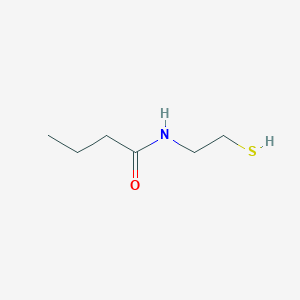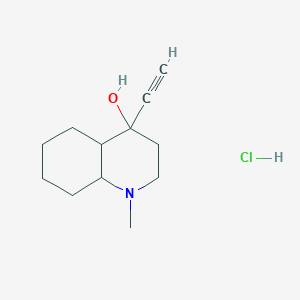![molecular formula C60H82O10 B12897786 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 848139-54-8](/img/structure/B12897786.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C60H82O10. This compound is known for its unique structural properties, which include two benzoyl groups linked by an adipate ester. It is primarily used in various industrial applications due to its stability and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate typically involves the esterification of 4-(tetradecyloxy)benzoic acid with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is scaled up using large reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as low dielectric constants and high-temperature resistance
Mecanismo De Acción
The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Hexanedioic acid, bis[4-[[4-(tetradecyloxy)benzoyl]oxy]phenyl] ester
Uniqueness
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate stands out due to its unique combination of long alkyl chains and ester linkages, which impart specific physical and chemical properties. These properties make it suitable for applications requiring high stability, low dielectric constants, and resistance to high temperatures .
Propiedades
Número CAS |
848139-54-8 |
|---|---|
Fórmula molecular |
C60H82O10 |
Peso molecular |
963.3 g/mol |
Nombre IUPAC |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3 |
Clave InChI |
SPXJPBAEFTWJKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)

![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)


![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)

![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)

![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)

